

#### TNO155 as a SHP2 allosteric inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TNO155   |           |
| Cat. No.:            | B2543578 | Get Quote |

An In-depth Technical Guide on TNO155 as a SHP2 Allosteric Inhibitor

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

TNO155 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][4] It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, primarily promoting the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][5][6] Due to its function as a central node in oncogenic signaling and its role in the tumor microenvironment, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][5][6] TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This mechanism effectively blocks its catalytic activity and downstream signal transduction. Preclinical studies have demonstrated TNO155's ability to inhibit cancer cell proliferation and show synergistic anti-tumor activity when combined with inhibitors of other key oncogenic drivers like EGFR, BRAF, and KRAS G12C.[7][8][9] Earlyphase clinical trials have established a manageable safety profile and favorable pharmacokinetic properties for **TNO155**, with evidence of target engagement at well-tolerated doses.[10][11][12][13] This guide provides a comprehensive overview of TNO155, detailing its mechanism of action, the signaling pathways it modulates, key preclinical and clinical data, and the experimental protocols used for its characterization.

## The Role of SHP2 in Cancer Signaling







SHP2 is a ubiquitously expressed protein tyrosine phosphatase that integrates signals from various growth factors, cytokines, and integrin receptors.[5][6] It is composed of two N-terminal SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4][14] Under basal conditions, the N-terminal SH2 domain binds to the PTP domain, locking the enzyme in an auto-inhibited state.[15]

Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, activating SHP2's phosphatase activity.[5][15] Activated SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation, survival, and differentiation.[5][6][16] Aberrant SHP2 activation, though rarely through direct mutation in solid tumors, is a key driver in many cancers that rely on hyperactive RTK signaling.[6] It also plays a role in the tumor microenvironment, for instance by promoting the polarization of immunosuppressive M2-like tumor-associated macrophages (TAMs).[5]





Click to download full resolution via product page

Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by TNO155.



#### **TNO155: Mechanism of Allosteric Inhibition**

TNO155 is a highly selective, allosteric inhibitor that targets SHP2 in its inactive state.[1][17] Unlike active-site inhibitors, allosteric inhibitors bind to a remote pocket. TNO155 occupies a tunnel-like allosteric pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains. This binding event locks the enzyme in its closed, auto-inhibited conformation, preventing the conformational change required for its activation. By stabilizing the inactive state, TNO155 effectively prevents SHP2 from participating in the signaling cascade, leading to the suppression of downstream pathways, most notably the MAPK pathway.[1][18] This mechanism confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[19]



Click to download full resolution via product page

**Caption:** Conceptual mechanism of **TNO155** action, locking SHP2 in an inactive state.

# Quantitative Data Summary Preclinical Potency and Bioavailability

**TNO155** demonstrates potent inhibition of SHP2 in biochemical assays and downstream pathway activity in cellular models. It also exhibits good oral bioavailability across multiple



#### species.

| Parameter                   | Value    | Assay/Species                         | Reference |
|-----------------------------|----------|---------------------------------------|-----------|
| SHP2 IC50                   | 0.011 μΜ | Biochemical Assay<br>(Wild-Type SHP2) | [14][20]  |
| pERK IC₅o                   | 0.008 μΜ | KYSE520 Cellular<br>Assay             | [14][18]  |
| Cell Proliferation IC50     | 0.100 μΜ | KYSE520 5-day<br>Assay                | [14][18]  |
| Oral Bioavailability        | 78%      | Mouse                                 | [18]      |
| 86%                         | Rat      | [18]                                  |           |
| 60%                         | Monkey   | [18]                                  |           |
| Off-Target IC50<br>(Cav1.2) | 18 μΜ    | -                                     | [14][18]  |
| Off-Target IC50<br>(VMAT)   | 6.9 μΜ   | -                                     | [14][18]  |
| Off-Target IC50 (SST3)      | 11 μΜ    | -                                     | [14][18]  |

## Clinical Pharmacokinetics and Pharmacodynamics (Monotherapy)

The first-in-human trial (NCT03114319) provided key insights into the clinical profile of **TNO155** as a single agent.[10][12]



| Parameter                      | Finding                                           | Clinical Trial | Reference |
|--------------------------------|---------------------------------------------------|----------------|-----------|
| Absorption (T <sub>max</sub> ) | Rapid, median ~1.1<br>hours post-dose NCT03114319 |                | [12][13]  |
| Half-life (T1/2)               | ~34 hours (median effective) NCT03114319          |                | [12]      |
| Exposure                       | Near dose-<br>proportional                        | NCT03114319    | [12]      |
| Target Engagement              | Consistent DUSP6 suppression at doses ≥20 mg/day  | NCT03114319    | [11][17]  |
| Best Response                  | Stable Disease (20-<br>22% of patients)           | NCT03114319    | [11][12]  |
| Median Duration of SD          | 4.9 - 5.6 months                                  | NCT03114319    | [11][12]  |

### **Clinical Efficacy (Combination Therapy)**

**TNO155** has shown more promising anti-tumor activity when combined with other targeted agents, particularly KRAS G12C inhibitors.

| Combination                              | Tumor Type                                 | Key Efficacy<br>Data                                      | Clinical Trial               | Reference |
|------------------------------------------|--------------------------------------------|-----------------------------------------------------------|------------------------------|-----------|
| TNO155 + JDQ433 (KRAS G12C inhibitor)    | KRAS G12C+<br>NSCLC (KRASi<br>pre-treated) | ORR: 33.3%;<br>DCR: 66.7%                                 | KontRASt-01<br>(NCT04699188) | [21]      |
| TNO155 +<br>Spartalizumab<br>(anti-PD-1) | Advanced Solid<br>Tumors                   | DCR: 26.3% (all<br>doses); 31.6%<br>(recommended<br>dose) | NCT04000529                  | [22]      |

## **Experimental Protocols**



The characterization of **TNO155** involves a series of standard and specialized assays to determine its biochemical potency, cellular activity, and in vivo efficacy.

#### **Biochemical SHP2 Phosphatase Activity Assay**

This fluorescence-based in vitro assay directly measures the enzymatic activity of SHP2 and its inhibition by **TNO155**.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TNO155 against purified SHP2 protein.
- Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by the SHP2 enzyme. The amount of free phosphate generated is detected using a fluorescent dye.
- Methodology:
  - Reagent Preparation: Recombinant full-length wild-type SHP2 protein is diluted in an appropriate assay buffer. A synthetic phosphopeptide substrate and a phosphate-detecting reagent (e.g., Malachite Green or a fluorescent equivalent) are prepared. TNO155 is serially diluted in DMSO.
  - Enzyme Activation: For wild-type SHP2, pre-incubation with an activating peptide (e.g., a bisphosphorylated peptide from IRS-1) is required to relieve auto-inhibition.[15]
  - Assay Reaction: In a 384-well plate, add the serially diluted TNO155 or DMSO vehicle control.
  - Add the activated SHP2 enzyme to each well and incubate briefly.
  - Initiate the reaction by adding the phosphopeptide substrate.
  - Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.[15]
  - Detection: Stop the reaction and add the phosphate detection reagent. Measure the fluorescence signal using a microplate reader.



Data Analysis: The fluorescence signal is proportional to SHP2 activity. Plot the
percentage of inhibition against the logarithm of TNO155 concentration and fit the data to
a four-parameter logistic equation to calculate the IC50 value.

#### Cell-Based Phospho-ERK (p-ERK) Western Blot Assay

This assay assesses the ability of **TNO155** to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation status of ERK, a key downstream effector.[23]

- Objective: To confirm target engagement and measure the potency of TNO155 in inhibiting the MAPK pathway in cancer cell lines.
- Methodology:
  - Cell Culture: Seed a cancer cell line known to be dependent on RTK signaling (e.g., HCC827, KYSE520) in culture plates and allow them to adhere.
  - Serum Starvation: To reduce basal signaling activity, starve the cells in serum-free media for 12-24 hours.[23]
  - Inhibitor Treatment: Pre-treat the starved cells with various concentrations of TNO155 or DMSO vehicle for 2-4 hours.[23]
  - Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF, HGF) for a short period (e.g., 10-15 minutes) to induce RTK and MAPK pathway activation.
  - Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  - SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control like β-actin or GAPDH should also be used.



- Detection: After incubation with appropriate HRP-conjugated secondary antibodies,
   visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities. The effect of TNO155 is determined by the reduction in the p-ERK/total ERK ratio compared to the stimulated vehicle control.

#### **Cell Proliferation Assay**

This assay measures the effect of **TNO155** on the viability and growth of cancer cells over several days.

- Objective: To determine the anti-proliferative activity of TNO155 in various cancer cell lines.
- Methodology:
  - Cell Seeding: Seed cancer cells in 96-well plates at a low density (e.g., 2,000-3,000 cells/well) and allow them to attach overnight.[7]
  - Drug Treatment: Treat the cells with a range of concentrations of TNO155. Include a DMSO-only control.
  - Incubation: Incubate the cells for 3 to 6 days under standard cell culture conditions.[7][24]
  - Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo (measures ATP, indicating metabolically active cells) or alamarBlue (measures metabolic activity).[7][25]
  - Data Analysis: Normalize the luminescence or fluorescence readings to the DMSO control wells. Plot the percentage of cell viability against drug concentration to determine the IC<sub>50</sub> for cell growth inhibition.

#### In Vivo Tumor Xenograft Efficacy Study

Animal models are used to evaluate the anti-tumor efficacy of **TNO155** in a living system.[7]

• Objective: To assess the ability of **TNO155**, alone or in combination, to inhibit tumor growth in vivo.



#### Methodology:

- Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
- Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29, PC-9) or patient-derived xenograft (PDX) fragments into the flanks of the mice.[7][9]
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Randomize mice into treatment groups (e.g., vehicle control, TNO155, combination agent, TNO155 + combination agent).
- Drug Administration: Administer TNO155 and other agents via an appropriate route (e.g., oral gavage) according to a predetermined schedule and dose.
- Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., twice weekly).
- Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.





Click to download full resolution via product page

Caption: A typical preclinical development workflow for SHP2 inhibitors like TNO155.



## **Combination Strategies and Overcoming Resistance**

While **TNO155** has shown limited single-agent activity in clinical trials, its true potential lies in combination therapy.[5][17] Many targeted therapies that inhibit the MAPK pathway (e.g., EGFR, BRAF, or KRAS inhibitors) suffer from intrinsic or acquired resistance, often driven by feedback reactivation of the pathway via RTKs.[7][9][26]

- With KRAS G12C Inhibitors: KRAS G12C inhibitors only bind to the inactive, GDP-bound state of the protein. By blocking upstream RTK signaling, TNO155 reduces KRAS GTP-loading, thereby increasing the pool of inactive KRAS G12C available for inhibitor binding.[7] It also prevents feedback reactivation of wild-type RAS isoforms, leading to a more durable pathway inhibition.[8][9][21]
- With EGFR/BRAF Inhibitors: In cancers like BRAF V600E colorectal cancer or EGFR-mutant NSCLC, resistance to BRAF or EGFR inhibitors is frequently mediated by EGFR-driven feedback reactivation of the MAPK pathway.[7][26] TNO155 can block this feedback loop, restoring or enhancing sensitivity to the primary targeted agent.[7][8][9]
- With Immunotherapy: SHP2 is a downstream effector of the PD-1 pathway in T-cells and is involved in the maturation of immunosuppressive macrophages.[5][18] By inhibiting SHP2,
   TNO155 may help reshape the tumor microenvironment to be less immunosuppressive, providing a rationale for its combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[7][8][9]

#### Conclusion

**TNO155** is a potent and selective allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable clinical pharmacokinetic and safety profile. Its ability to block a central node in the RAS-MAPK signaling pathway makes it an attractive agent for treating a variety of solid tumors. While monotherapy efficacy is modest, the true therapeutic potential of **TNO155** is being realized in combination strategies. By preventing feedback reactivation and overcoming resistance to other targeted therapies, **TNO155** represents a key component in the next generation of combination treatments for RTK- and MAPK-driven cancers. Ongoing and future clinical trials will continue to define its role in the oncology treatment landscape.[12][13]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491) - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functions of Shp2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tyrosine phosphatase PTPN11/SHP2 in solid tumors bull's eye for targeted therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]



- 20. selleckchem.com [selleckchem.com]
- 21. onclive.com [onclive.com]
- 22. targetedonc.com [targetedonc.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TNO155 as a SHP2 allosteric inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#tno155-as-a-shp2-allosteric-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com